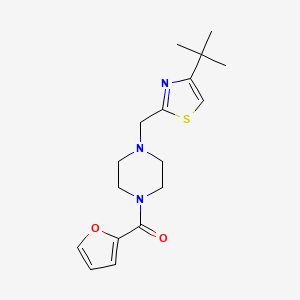

(4-((4-(Tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound contains several functional groups including a thiazole ring, a piperazine ring, and a furan ring. Thiazole is a heterocyclic compound that consists of a five-membered ring containing nitrogen, sulfur, and carbon atoms. Piperazine is a six-membered ring containing two nitrogen atoms. Furan is a five-membered ring containing an oxygen atom .

Molecular Structure Analysis

The compound’s structure is likely to be planar due to the presence of the aromatic thiazole and furan rings. The piperazine ring could provide some flexibility to the molecule .Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. For instance, the thiazole ring could undergo electrophilic substitution at the carbon adjacent to the sulfur atom. The piperazine ring could undergo reactions at the nitrogen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of any additional functional groups. Generally, compounds containing thiazole and piperazine rings are expected to have moderate to high solubility in organic solvents .Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

A study explored the corrosion inhibition of mild steel in acidic medium using organic inhibitors, including compounds with structural similarities to the chemical . These inhibitors showed significant efficiency, with one achieving up to 80% effectiveness in 1N HCl at room temperature. The inhibitors behaved as mixed inhibitors, predominantly cathodic, and their adsorption followed the Langmuir adsorption isotherm, suggesting the formation of protective layers on the steel surface. This property could be relevant for applications requiring corrosion resistance in acidic environments (Singaravelu, Bhadusha, & Dharmalingam, 2022).

Antimicrobial Activities

The synthesis and antimicrobial activity of various azole derivatives, starting from furan-2-carbohydrazide, were investigated. Some synthesized compounds, including those with piperazine moieties, displayed activity against tested microorganisms. While not the exact chemical , this study highlights the potential of furan and piperazine-containing compounds in antimicrobial applications (Başoğlu, Yolal, Demirci, Demirbas, Bektaş, & Karaoglu, 2013).

Antipsychotic Potential

Research on conformationally restricted butyrophenones with various piperazine moieties demonstrated affinity for dopamine and serotonin receptors, suggesting potential as antipsychotic drugs. The study illustrates the importance of the piperazine structure in developing compounds with specific receptor affinities, which could be relevant for designing new therapeutic agents (Raviña et al., 2000).

Antitubercular Activity

Benzo[d]thiazol-2-yl(piperazin-1-yl)methanones were identified as new chemotypes with anti-mycobacterial properties. Several compounds demonstrated potent activity against Mycobacterium tuberculosis with minimal cytotoxicity, indicating their potential as antitubercular agents. This research underscores the significance of combining thiazol and piperazinyl groups for developing effective antimycobacterial therapies (Pancholia et al., 2016).

Corrosion Prevention on Mild Steel

Another study utilized a novel organic compound structurally related to the chemical for preventing corrosion on mild steel in acidic medium. The compound showed high inhibition efficiency, suggesting its potential in protecting mild steel against corrosion, further emphasizing the utility of such organic inhibitors in industrial applications (Singaravelu & Bhadusha, 2022).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It’s known that thiazole derivatives, a key component of this compound, have been widely studied for their potential antitumor activities . They have been developed into clinical drugs, including Dabrafenib and Dasatinib . Dabrafenib is a BRAF inhibitor used for the treatment of BRAF V600E or BRAF V600K mutation-positive melanoma . Dasatinib is a Bcr-Abl tyrosine kinase inhibitor used for the treatment of Gleevec-resistant CML .

Mode of Action

It has been suggested that similar compounds can induce cell apoptosis and cause g1-phase arrest in the cell division cycle . This suggests that the compound may interact with its targets to disrupt normal cell cycle progression, leading to cell death.

Biochemical Pathways

Given the potential antitumor activities of thiazole derivatives , it’s plausible that this compound could affect pathways related to cell proliferation and survival.

Result of Action

The compound has been shown to have potent antiproliferative activity against certain cancer cell lines . Specifically, it was found to have inhibitory activity against HeLa cells (human cervical cancer) with an IC50 value of 1.6 ± 0.8 μM . This suggests that the compound’s action results in the inhibition of cell proliferation, potentially leading to the death of cancer cells.

Eigenschaften

IUPAC Name |

[4-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-(furan-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O2S/c1-17(2,3)14-12-23-15(18-14)11-19-6-8-20(9-7-19)16(21)13-5-4-10-22-13/h4-5,10,12H,6-9,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAUOSABXHLHJNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CSC(=N1)CN2CCN(CC2)C(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Benzo[d]oxazol-2-ylthio)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2822227.png)

![N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]-2,4-dimethylfuran-3-carboxamide](/img/structure/B2822228.png)

![1-(2-fluorophenyl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)methanesulfonamide](/img/structure/B2822237.png)

![4-chloro-2-(3-chlorophenyl)-5-[(2-hydroxyethyl)amino]-3(2H)-pyridazinone](/img/structure/B2822242.png)

![4-[benzyl(methyl)sulfamoyl]-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2822244.png)

![3,5-bis(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide](/img/structure/B2822247.png)

![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-methyl-2-phenylthiazole-5-carboxamide](/img/structure/B2822249.png)